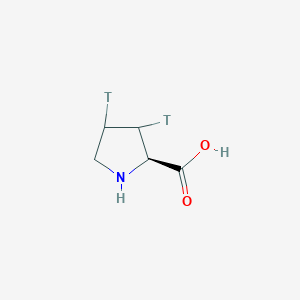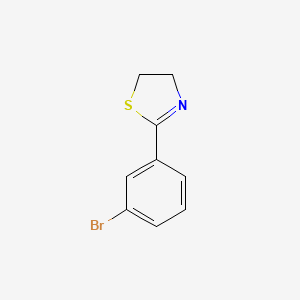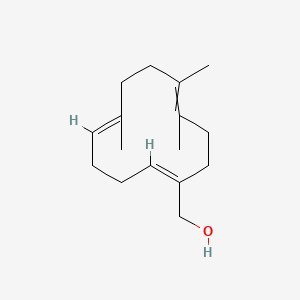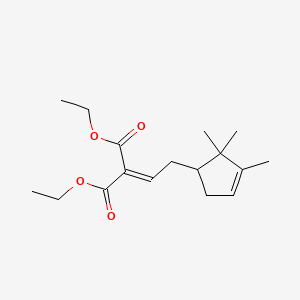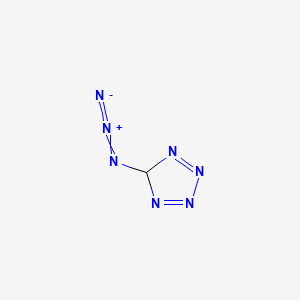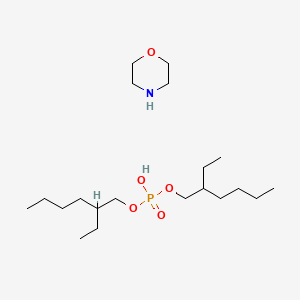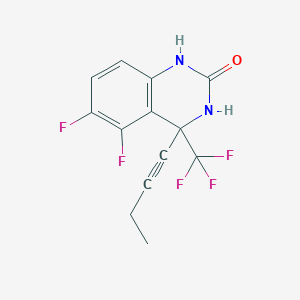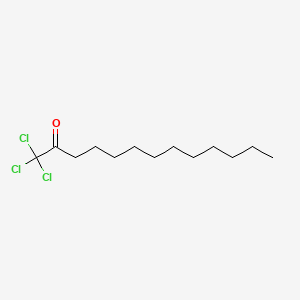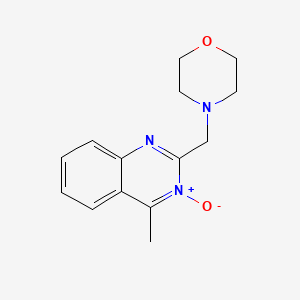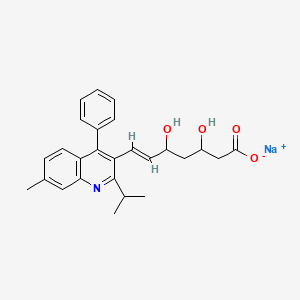
Selenosulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenosulfuric acid is a chemical compound that contains selenium and sulfur. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is often used as a selenium source for the formation of nanoparticles and other selenium-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenosulfuric acid can be synthesized through various methods. One common approach involves the reaction of selenium dioxide with sulfuric acid. The reaction conditions typically require controlled temperatures and specific concentrations of reactants to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the careful handling of selenium and sulfuric acid to prevent any unwanted side reactions. The product is then purified and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: Selenosulfuric acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium and sulfur atoms in the compound.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenium dioxide, while reduction reactions may produce elemental selenium.
Scientific Research Applications
Selenosulfuric acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of selenium-containing compounds, such as selenides and selenates. In biology, it is studied for its potential role in selenium metabolism and its effects on cellular processes. In medicine, this compound is being investigated for its potential therapeutic properties, including its antioxidant and anticancer activities. In industry, it is used in the production of selenium-based materials and catalysts.
Mechanism of Action
The mechanism of action of selenosulfuric acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as a source of selenium, which is an essential micronutrient. Selenium plays a crucial role in the function of several enzymes and proteins, including glutathione peroxidase and thioredoxin reductase. These enzymes are involved in antioxidant defense and redox regulation, which are important for maintaining cellular homeostasis.
Comparison with Similar Compounds
Selenosulfuric acid can be compared with other selenium-containing compounds, such as selenous acid and selenic acid. While all these compounds contain selenium, they differ in their chemical properties and reactivity. This compound is unique due to the presence of both selenium and sulfur atoms, which gives it distinct chemical behavior and potential applications. Other similar compounds include selenourea and sodium selenosulfate, which are also used as selenium sources in various chemical reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including its ability to undergo various chemical reactions and its role as a selenium source, make it a valuable compound for research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can help unlock new applications and enhance its utility in different fields.
Properties
CAS No. |
192506-85-7 |
|---|---|
Molecular Formula |
HO3SSe |
Molecular Weight |
160.04 g/mol |
InChI |
InChI=1S/HO3SSe/c1-4(2,3)5/h(H,1,2,3) |
InChI Key |
AKEFMAMXTSQZED-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


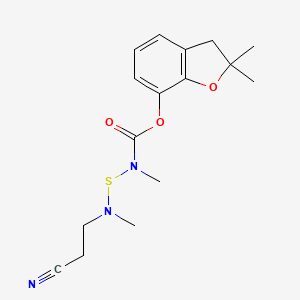
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

